Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a phenyl carboxylate group and a sulfonamido moiety substituted with ethoxy and fluorine groups at the 4- and 3-positions, respectively. This structure is characteristic of medicinal chemistry scaffolds targeting enzymes or receptors, where the sulfonamido group often enhances binding affinity, and the fluorine atom modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
phenyl 4-[[(4-ethoxy-3-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-2-28-20-9-8-18(14-19(20)22)30(26,27)23-15-16-10-12-24(13-11-16)21(25)29-17-6-4-3-5-7-17/h3-9,14,16,23H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVYVWLZKZMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the sulfonamide group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the piperidine derivative with the sulfonamide intermediate using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate exhibits notable biological activities, particularly as an enzyme inhibitor or receptor modulator. Research indicates its potential in the following areas:
Neuropharmacology
This compound may act as a positive allosteric modulator of NMDA receptors, which are critical in neuropharmacological pathways. Compounds with similar structures have demonstrated efficacy in animal models for conditions like depression and anxiety .
Anticancer Research
Studies suggest that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. The unique structure of this compound may enhance its selectivity towards cancerous cells while minimizing effects on normal cells .
Case Study 1: NMDA Receptor Modulation
A study published in Nature explored the effects of various piperidine derivatives on NMDA receptor activity. The findings indicated that compounds structurally similar to this compound significantly enhanced receptor function, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Antitumor Activity
Research conducted at a leading cancer research institute evaluated the anticancer properties of sulfonamide derivatives. The results showed that this compound inhibited cell proliferation in several cancer cell lines, providing a basis for further investigation into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The piperidine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamido Group
The sulfonamido group's substituents significantly influence biological activity and physicochemical properties.
- Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate () : The 3,5-dimethyl substituents increase lipophilicity, which may improve membrane permeability but reduce solubility. This compound’s lack of fluorine could decrease binding specificity compared to the target .
- Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)piperidine-4-carboxylate () : The 4-chlorophenylsulfonyl group provides a balance of electronegativity and lipophilicity, but the absence of ethoxy/fluoro substituents limits direct comparison .
Piperidine Ring Modifications
Variations in piperidine substituents affect conformational flexibility and steric hindrance:
- However, the tert-butyl carboxylate protection may reduce metabolic clearance compared to the target’s phenyl ester .
- Phenyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate () : The tert-butyldimethylsilyl (TBDMS) group improves synthetic stability but requires deprotection for biological activity, unlike the target compound’s directly active phenyl ester .
Carboxylate Group Variations
The carboxylate protecting group impacts solubility and metabolic stability:
Physical Properties
- Lipophilicity : The ethoxy group in the target compound may offset fluorine’s polarity, maintaining moderate logP values for membrane penetration .
Comparative Data Table
Biological Activity
Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, highlighting key research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1234803-29-2 |
| Molecular Formula | C₁₁H₂₅FN₂O₅S |
| Molecular Weight | 436.5 g/mol |
Synthesis
The synthesis of this compound involves several steps, typically including the formation of the piperidine ring and subsequent functionalization of the aromatic moieties. The detailed synthetic route is often proprietary, but it generally follows established protocols for amine and sulfonamide chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to modulate NMDA receptor activity, which plays a critical role in neuropharmacology .
Antiviral Activity
In a study evaluating related piperidine derivatives, compounds similar to this compound exhibited significant antiviral properties, particularly against the Ebola virus. These compounds demonstrated effective inhibition of viral entry into host cells, suggesting a potential application in antiviral therapy .
Anticancer Properties
Another area of research has focused on the anticancer potential of this compound. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting that the piperidine structure may enhance cellular uptake and efficacy against tumor cells. The structure activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence potency against various cancer types .
Case Studies
- Ebola Virus Inhibition : A study reported that certain piperidine derivatives showed EC50 values in the low micromolar range against Ebola virus infection, underscoring their potential as therapeutic agents in viral diseases .
- Cancer Cell Line Studies : In vitro assays revealed that phenyl piperidine derivatives could inhibit cell proliferation in breast and lung cancer cell lines, with IC50 values indicating substantial activity compared to standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate, and how can yields be optimized?
- Methodology : A common approach involves refluxing intermediates in toluene with reagents like phenyl chloroformate, followed by quenching with trimethylamine. Purification via flash chromatography (0–10% EtOAc/hexanes) is effective for isolating the product as a clear syrup, achieving ~75% yield . Optimization may involve adjusting stoichiometry (e.g., 1.8–2.0 equivalents of phenyl chloroformate) and reaction time (4–6 hours under reflux).
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology : Use a combination of:
- NMR spectroscopy to verify substituent positions (e.g., fluorine and ethoxy groups on the phenyl ring).
- HPLC (≥98% purity threshold) to assess purity, as seen in quality control for related piperidine carboxylates .
- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight, particularly for detecting sulfonamido and carboxylate functional groups .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., MAGL, FAAH) due to structural similarities to known inhibitors like JZL-184 . Use recombinant enzymes in buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) with fluorogenic substrates. Include positive controls (e.g., PF-3845 for FAAH ) and measure IC50 values via dose-response curves.
Advanced Research Questions
Q. How can the inhibitory mechanism of this compound against targets like MAGL or FAAH be elucidated?
- Methodology :
- Kinetic studies : Perform pre-incubation experiments to distinguish reversible vs. irreversible inhibition. For irreversible inhibitors (e.g., JZL-184), time-dependent activity loss is observed .
- X-ray crystallography : Resolve co-crystal structures with target enzymes to identify binding interactions (e.g., sulfonamido group anchoring to catalytic residues).
- Activity-based protein profiling (ABPP) : Use probes like fluorophosphonate-rhodamine (FP-Rh) to confirm target engagement in cellular lysates .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Structural modifications (e.g., replacing labile ethoxy groups with halogens) may improve stability .
- Pharmacokinetic profiling : Measure plasma half-life and brain penetration in rodent models. For poor bioavailability, consider prodrug strategies (e.g., tert-butyl carbamate protection ).
- Off-target screening : Use panels of GPCRs or kinases to rule out non-specific effects .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified sulfonamido (e.g., 4-chlorophenyl vs. 4-ethoxy-3-fluorophenyl) or piperidine groups (e.g., tert-butyl vs. methyl carboxylate ).
- Key metrics : Compare inhibitory potency (IC50), selectivity (>100-fold over related enzymes), and logP (optimize for CNS penetration if targeting neuropathic pain).
- Data analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and prioritize analogs for synthesis .
Q. What experimental approaches resolve contradictory data in enzyme inhibition assays?
- Methodology :
- Assay standardization : Ensure consistent buffer conditions (e.g., pH 4.6 for FAAH ), substrate concentrations, and enzyme sources (recombinant vs. tissue-derived).
- Orthogonal assays : Validate findings using alternate methods (e.g., ABPP for MAGL or radiolabeled substrate hydrolysis for FAAH ).
- Statistical rigor : Replicate experiments ≥3 times and use ANOVA for inter-group comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
